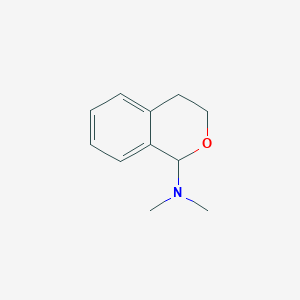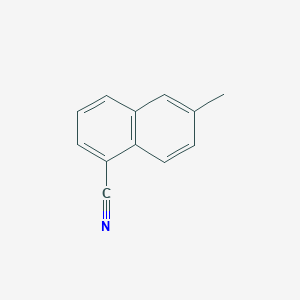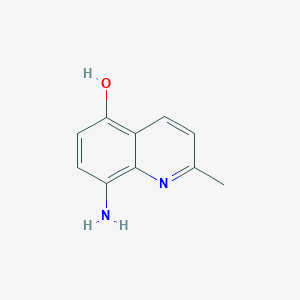
5,6,7,8-tetrahydro-8-hydroxy-2-Naphthalenecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of naphthalene, featuring a hydroxyl group and an aldehyde group on a tetrahydronaphthalene backbone
Synthetic Routes and Reaction Conditions:
Hydroxylation of Tetrahydronaphthalene: The synthesis of 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can begin with the hydroxylation of tetrahydronaphthalene. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions.
Formylation: The hydroxylated intermediate can then undergo formylation to introduce the aldehyde group. This can be done using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
Reduction: 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: 8-Acetoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are studied for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde depends on its specific application. In medicinal chemistry, its activity may involve interactions with cellular proteins or enzymes, leading to modulation of biological pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol:
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Contains a carboxylic acid group, which significantly changes its chemical properties and applications.
Uniqueness: 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the tetrahydronaphthalene backbone
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
8-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h4-7,11,13H,1-3H2 |
Clave InChI |
UJIHFMYRNHPSJG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC(=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




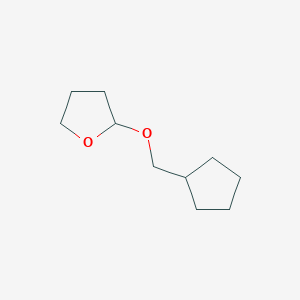
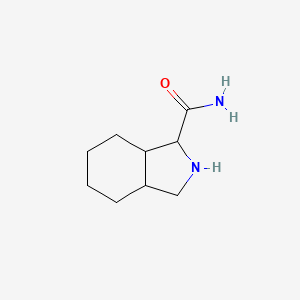

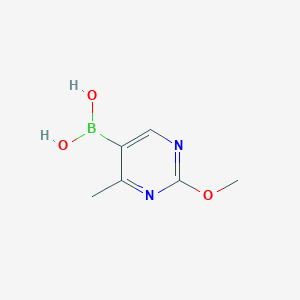

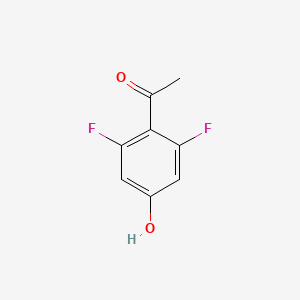
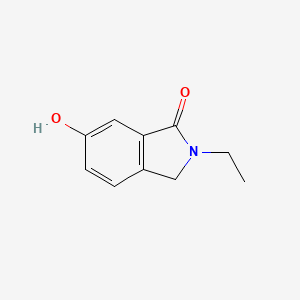
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
